Regiochemical Differentiation: 3-Bromo vs. 5-Bromo Thiophene Substitution Determines Cross-Coupling Vector and Scaffold Recognition
The bromine position on the thiophene ring dictates the geometry of any cross-coupled product. The target compound carries bromine at the thiophene 3-position (adjacent to the pyrazole attachment point at C2), whereas the alternative regioisomer (CAS 1152966-76-1) carries bromine at the 5-position. In the 3-bromo isomer, post-coupling substituents project toward the pyrazole C4/N1 region; in the 5-bromo isomer, they project away. This difference is non-trivial for target engagement: the 3-(3-bromothiophen-2-yl)-1H-pyrazole core (A1AYR) was identified as a validated fragment hit co-crystallized with human HSP90N (PDB 7HC0, resolution 1.66 Å), with a real-space correlation coefficient of 0.912, confirming that the 3-bromo-2-thienyl geometry is accommodated in a therapeutically relevant ATP-binding pocket [1]. No equivalent PDB entry exists for the 5-bromo regioisomer in the same target.
| Evidence Dimension | Protein-ligand co-crystal structure availability (HSP90N target) |
|---|---|
| Target Compound Data | PDB 7HC0: 3-(3-bromothiophen-2-yl)-1H-pyrazole (A1AYR) co-crystallized; real-space correlation coefficient = 0.912; resolution = 1.66 Å |
| Comparator Or Baseline | 5-bromo regioisomer (CAS 1152966-76-1): No PDB entry in HSP90 or any other target |
| Quantified Difference | Validated fragment hit vs. no structural biology data available |
| Conditions | X-ray crystallography, PanDDA fragment screening, HSP90N protein |
Why This Matters
The crystallographic validation of the 3-bromo-2-thienyl geometry in an ATP-binding pocket provides direct structural evidence that this regioisomer is compatible with kinase and ATPase active sites, reducing risk in fragment-to-lead campaigns compared to the untested 5-bromo analog.
- [1] Huang, L.; Wang, W.; Zhu, Z.; Li, Q.; Li, M.; Zhou, H.; Xu, Q.; Wen, W.; Wang, Q.; Yu, F. Novel starting points for fragment-based drug design against human heat-shock protein 90 identified using crystallographic fragment screening. IUCrJ 2025, 12, 177–187. PDB ID: 7HC0. DOI: 10.1107/S2052252524012247. View Source
